3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17226661
InChI: InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid

CAS No.:

Cat. No.: VC17226661

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid -

Specification

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key LBEIGGCFLMQLGM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a naphthalene ring system with a Boc-protected amino group at the third position and a carboxylic acid group at the first position. The Boc group (C4H9O2CNHC_4H_9O_2C-NH-) sterically shields the amino functionality, preventing undesired side reactions during synthetic processes . The carboxylic acid (COOH-COOH) enhances solubility in polar solvents and facilitates conjugation reactions, making the compound a valuable building block for complex molecules.

Spectroscopic Identification

Key spectral data for structurally analogous Boc-protected naphthalene derivatives include:

  • IR Spectroscopy: Absorption bands at 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc carbamate C=O) .

  • NMR Spectroscopy: Distinct signals in 1H^1H NMR for naphthalene protons (δ 7.2–8.4 ppm), Boc tert-butyl groups (δ 1.4 ppm), and carboxylic acid protons (δ 12–13 ppm) . 13C^{13}C NMR reveals carbonyl carbons for the Boc group (δ 155–156 ppm) and carboxylic acid (δ 170–172 ppm) .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesKey Distinctions
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid Propanoic acid chain with Boc-amino groupEnhanced stereochemical complexity for peptide synthesis
2-[(Boc-amino)piperidinyl]propanoates Piperidine ring fused with Boc-amino groupModified ring geometry alters reactivity
3-Methoxybenzoic acid Simple aromatic carboxylic acidLacks amino protection, limiting utility

Synthetic Methodologies

Carboxylation Strategies

The carboxylic acid group in 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is often introduced via nickel-catalyzed carboxylation of aryl halides. For example, nickel-catalyzed reactions using lithium formate (HCO2LiHCO_2Li) and formic acid (HCOOHHCOOH) enable efficient CO2_2 insertion into aryl iodides . This method achieves yields exceeding 70% under optimized conditions (10 mol% Ni(OAc)2_2, 20 mol% dppp ligand, THF solvent) .

Boc Protection and Deprotection

The amino group is protected using di-tert-butyl dicarbonate (Boc2OBoc_2O) in the presence of a base such as triethylamine (TEATEA) in dichloromethane (DCMDCM) at low temperatures (−50°C) . Deprotection is achieved via acidolysis (e.g., HCl in dioxane), selectively removing the Boc group while preserving the carboxylic acid functionality .

Enantioselective Synthesis

Chiral variants of the compound are synthesized using enantiopure starting materials. For instance, (S)- and (R)-enantiomers of Boc-protected amino acids are resolved via chiral chromatography or asymmetric catalysis, as demonstrated in the synthesis of 2-[(Boc-amino)piperidinyl]propanoates (84% yield for (S)-isomer) .

Reactivity and Functional Applications

Peptide Coupling Reactions

The carboxylic acid group undergoes activation (e.g., via EDCl/HOBt) to form amide bonds with amine-containing substrates. This reactivity is exploited in solid-phase peptide synthesis (SPPS) to construct naphthalene-containing peptidomimetics .

Metal Coordination Studies

The compound’s carboxylate anion (COO−COO^−) chelates transition metals such as nickel and palladium, facilitating its use in catalytic systems. For example, nickel complexes derived from similar naphthoic acids exhibit activity in cross-coupling reactions .

Biological Activity

While direct biological data for 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid remains limited, structural analogs demonstrate:

  • Enzyme Inhibition: Boc-protected naphthalene derivatives inhibit proteases and kinases via π-stacking interactions with aromatic residues .

  • Anticancer Potential: Naphthoic acid conjugates exhibit cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8–12 µM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its naphthalene core mimics hydrophobic protein binding pockets, enhancing drug-target interactions .

Materials Science

Functionalized naphthoic acids are incorporated into metal-organic frameworks (MOFs) for gas storage applications. The rigid naphthalene backbone improves structural stability under thermal stress .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator